![molecular formula C9H15N3O2 B2391002 8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane CAS No. 1824322-16-8](/img/structure/B2391002.png)
8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane, also known as ADMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMD is a spiroketal derivative that is synthesized through a multistep process involving the reaction of 1,4-dioxaspiro[4.5]decane with sodium azide.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
Kagawa et al. (1994) discovered that 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) is a new organic material suitable for nonlinear optical devices, such as frequency doublers for laser diodes in the blue region. This study involved material purification, single crystal growth, characterization, and demonstration of second harmonic generation from the grown single crystal, highlighting its potential in optical applications K. Kagawa, M. Sagawa, A. Kakuta, M. Kaji, H. Nakayama, K. Ishii, 1994.
Mass Spectrometry Analysis
Solomons (1982) conducted a mass spectrometric study on 1,4-dioxa-8-azaspiro[4.5]decane, revealing insights into its fragmentation patterns and proposing mechanisms for the formation of specific fragments. This work aids in understanding the mass spectrometric behavior of similar compounds W. Solomons, 1982.
Environmental Remediation
Akceylan, Bahadir, and Yılmaz (2009) synthesized a Mannich base derivative of calix[4]arene using 1,4-dioxa-8-azaspiro[4.5]decane for the removal of water-soluble carcinogenic direct azo dyes and aromatic amines from water, demonstrating high efficiency in dye removal E. Akceylan, M. Bahadir, M. Yılmaz, 2009.
Tumor Imaging Agents
Xie et al. (2015) developed an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative as a σ1 receptor radioligand with low lipophilicity, demonstrating its potential as a potent tumor imaging agent in PET imaging for various cancer types Fang Xie, R. Bergmann, T. Kniess, W. Deuther-Conrad, C. Mamat, Christin Neuber, Boli Liu, J. Steinbach, P. Brust, Jens Pietzsch, Hongmei Jia, 2015.
Antibacterial Activity
Natarajan et al. (2021) explored the synthesis, spectral characterization, and in vitro antibacterial evaluation of triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, showing significant antibacterial activity against various bacteria, highlighting its potential in medical applications M. Natarajan, Elanchezhian Balachandravinayagam, S. Ganesan, M. Selvaraju, 2021.
Eigenschaften
IUPAC Name |
8-(azidomethyl)-1,4-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-12-11-7-8-1-3-9(4-2-8)13-5-6-14-9/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTHRHJEZUHDPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN=[N+]=[N-])OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine](/img/structure/B2390919.png)
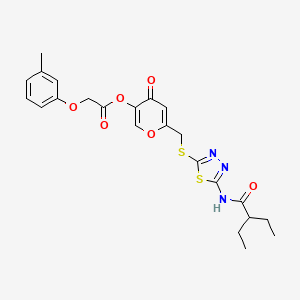
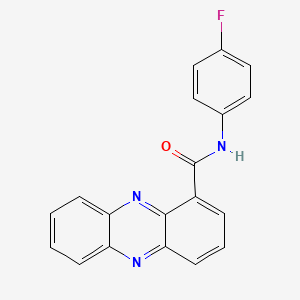
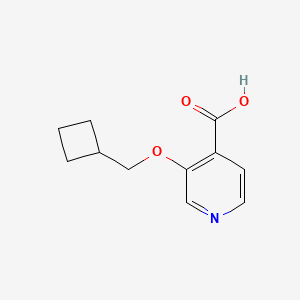
![1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one](/img/structure/B2390923.png)
![5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde](/img/structure/B2390927.png)
![1,3-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2390928.png)


![2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2390935.png)
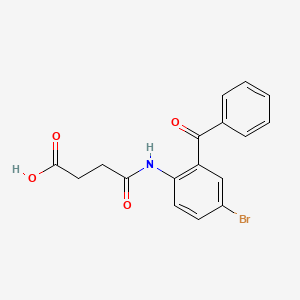
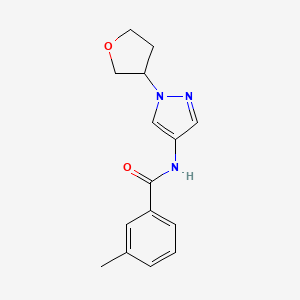
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2390940.png)
![Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2390942.png)